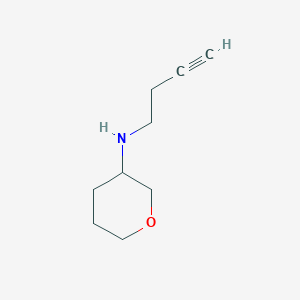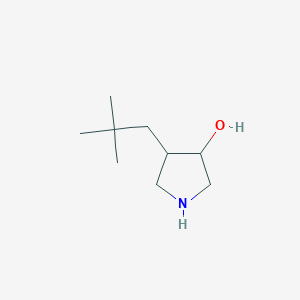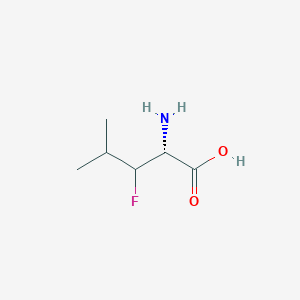
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-3-fluoro-4-methylpentanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid typically involves the introduction of the fluorine atom and the amino group onto the pentanoic acid backbone. One common method is the asymmetric synthesis, which ensures the correct stereochemistry of the compound. The reaction conditions often involve the use of chiral catalysts and specific reagents to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: (2R)-2-Amino-3-fluoro-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-Amino-3-fluoro-4-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding due to its amino acid nature.
Medicine: In medicine, this compound has potential applications in drug design and development. Its unique structural features may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-fluoro-4-methylpentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes.
Comparison with Similar Compounds
- (2R)-2-Amino-3-hydroxy-4-methylpentanoic acid
- (2R)-2-Amino-3-chloro-4-methylpentanoic acid
- (2R)-2-Amino-3-bromo-4-methylpentanoic acid
Comparison: Compared to its similar compounds, (2R)-2-Amino-3-fluoro-4-methylpentanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and reactivity. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12FNO2 |
|---|---|
Molecular Weight |
149.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-fluoro-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12FNO2/c1-3(2)4(7)5(8)6(9)10/h3-5H,8H2,1-2H3,(H,9,10)/t4?,5-/m0/s1 |
InChI Key |
SYEUPUMYWNMWKJ-AKGZTFGVSA-N |
Isomeric SMILES |
CC(C)C([C@@H](C(=O)O)N)F |
Canonical SMILES |
CC(C)C(C(C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Oxa-4-azaspiro[2.6]nonane](/img/structure/B13290713.png)

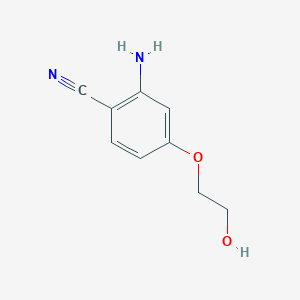
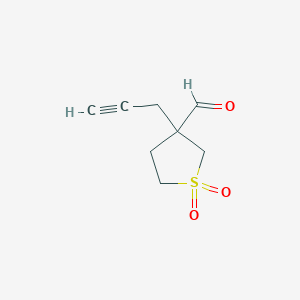




![3-{[1-(4-Methoxyphenyl)ethyl]amino}propan-1-ol](/img/structure/B13290753.png)
![2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)

